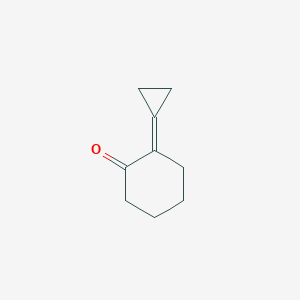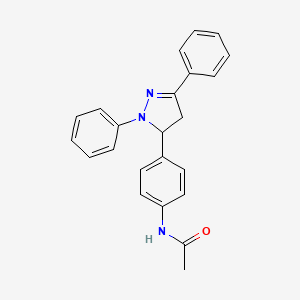
Cycloheptane, (2-bromoethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromoethylidene)cycloheptane is an organic compound with the molecular formula C9H15Br It is a derivative of cycloheptane, where a bromoethylidene group is attached to the cycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromoethylidene)cycloheptane typically involves the bromination of cycloheptane derivatives. One common method is the reaction of cycloheptanone with phosphorus tribromide (PBr3) to form the corresponding bromo compound, followed by dehydrohalogenation to yield (2-Bromoethylidene)cycloheptane .
Industrial Production Methods: Industrial production methods for (2-Bromoethylidene)cycloheptane are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromoethylidene)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Addition Reactions: The double bond in the bromoethylidene group can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents.
Major Products:
Substitution: Formation of cycloheptanol derivatives.
Elimination: Formation of cycloheptene.
Addition: Formation of dihalo derivatives or haloalkanes.
Aplicaciones Científicas De Investigación
(2-Bromoethylidene)cycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the effects of halogenated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromoethylidene)cycloheptane involves its reactivity due to the presence of the bromoethylidene group. The bromine atom is highly reactive and can participate in various substitution and elimination reactions. The double bond in the bromoethylidene group also makes the compound susceptible to addition reactions. These reactive sites allow (2-Bromoethylidene)cycloheptane to interact with different molecular targets and pathways, making it a versatile compound in chemical reactions .
Comparación Con Compuestos Similares
Cycloheptane: The parent compound, lacking the bromoethylidene group.
Cycloheptanone: A ketone derivative of cycloheptane.
Cycloheptene: An unsaturated derivative with a double bond in the ring.
Comparison:
Uniqueness: (2-Bromoethylidene)cycloheptane is unique due to the presence of both a bromine atom and a double bond, which confer distinct reactivity compared to its analogs.
Reactivity: The bromoethylidene group makes it more reactive in substitution and addition reactions compared to cycloheptane and cycloheptanone.
Applications: Its unique structure allows for specialized applications in organic synthesis and potential pharmacological research.
Propiedades
Número CAS |
90149-86-3 |
|---|---|
Fórmula molecular |
C9H15Br |
Peso molecular |
203.12 g/mol |
Nombre IUPAC |
2-bromoethylidenecycloheptane |
InChI |
InChI=1S/C9H15Br/c10-8-7-9-5-3-1-2-4-6-9/h7H,1-6,8H2 |
Clave InChI |
SGZIIUNFYSCHMN-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=CCBr)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


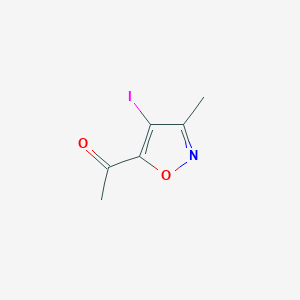
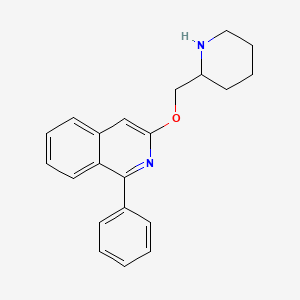
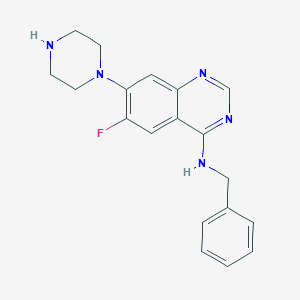

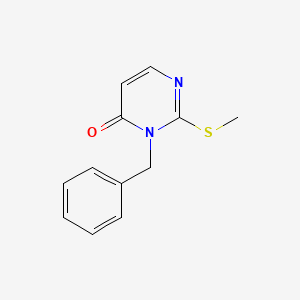
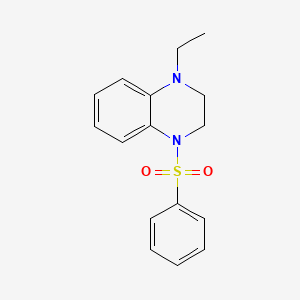

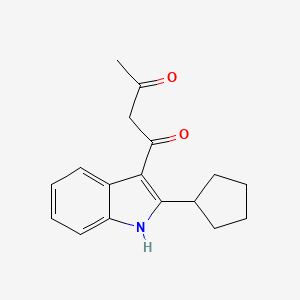
![(3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol](/img/structure/B15213728.png)
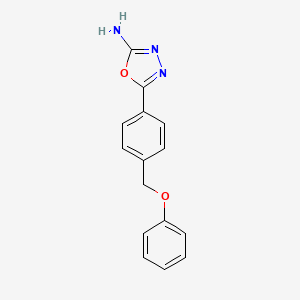
![5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213748.png)

